molecular formula C19H16BrF2P B3273236 Phosphonium, (difluoromethyl)triphenyl-, bromide CAS No. 58310-28-4

Phosphonium, (difluoromethyl)triphenyl-, bromide

Cat. No.: B3273236
CAS No.: 58310-28-4
M. Wt: 393.2 g/mol
InChI Key: WNPMJTVOWUTTSY-UHFFFAOYSA-M
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Description

Phosphonium, (difluoromethyl)triphenyl-, bromide is an organic compound with the chemical formula C19H16BrF2P. It is a colorless to yellow crystalline powder that is used in various scientific research applications. This compound is known for its ability to generate difluoromethyl radicals when irradiated with visible light, making it a valuable reagent in organic synthesis .

Preparation Methods

Phosphonium, (difluoromethyl)triphenyl-, bromide is synthesized through a specific method that involves the reaction between triphenylphosphine and difluoromethyl bromide . The reaction typically takes place under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction while maintaining strict quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

Phosphonium, (difluoromethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include visible light irradiation, various nucleophiles, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically difluoromethylated derivatives of the starting materials.

Mechanism of Action

The mechanism of action of Phosphonium, (difluoromethyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various chemical reactions. It can also function as a Lewis acid catalyst in certain reactions, facilitating the formation of difluoromethyl radicals under visible light irradiation .

Comparison with Similar Compounds

Phosphonium, (difluoromethyl)triphenyl-, bromide can be compared with other similar compounds, such as:

This compound is unique due to its ability to generate difluoromethyl radicals under visible light, making it particularly valuable in radical reactions and difluoromethylation processes.

Properties

IUPAC Name

difluoromethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPMJTVOWUTTSY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90852474
Record name (Difluoromethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58310-28-4
Record name (Difluoromethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonium, (difluoromethyl)triphenyl-, bromide
Reactant of Route 2
Phosphonium, (difluoromethyl)triphenyl-, bromide
Reactant of Route 3
Phosphonium, (difluoromethyl)triphenyl-, bromide
Reactant of Route 4
Phosphonium, (difluoromethyl)triphenyl-, bromide
Reactant of Route 5
Phosphonium, (difluoromethyl)triphenyl-, bromide
Reactant of Route 6
Phosphonium, (difluoromethyl)triphenyl-, bromide

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